
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole
Vue d'ensemble
Description
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole, also known as Iodoarylazoles, is a class of organic compounds that have gained attention in scientific research due to their diverse biological activities. The compound is characterized by a five-membered oxazole ring that is substituted with both an iodine atom and a methylphenyl group.
Mécanisme D'action
The exact mechanism of action of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway. Additionally, the compound has been shown to inhibit the growth of various microorganisms such as bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole. One direction is the investigation of the compound's potential use as a fluorescent probe for imaging applications. Additionally, the compound could be further investigated for its anti-inflammatory and anti-cancer properties, with the aim of developing new therapeutic agents. Another direction is the synthesis of new derivatives of the compound with improved biological activities. Overall, the diverse biological activities of this compound make it a promising compound for future scientific research.
Applications De Recherche Scientifique
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole has been extensively studied for its diverse biological activities. The compound has been shown to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. Additionally, the compound has been investigated for its potential use as a fluorescent probe for imaging applications. The compound has also been used as a starting material for the synthesis of various other compounds with potential biological activities.
Propriétés
IUPAC Name |
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-11-2-4-13(5-3-11)16-18-10-15(19-16)12-6-8-14(17)9-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQBARINXAOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


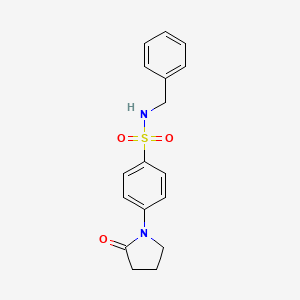
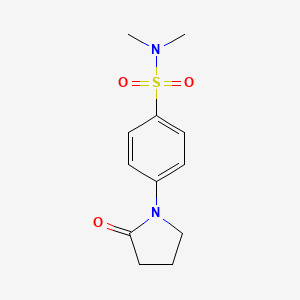
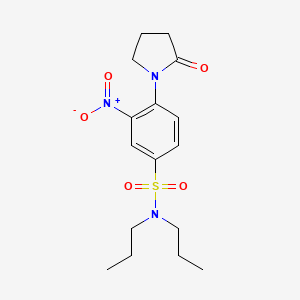
![4-{[4-(anilinosulfonyl)phenyl]amino}butanoic acid](/img/structure/B3822490.png)
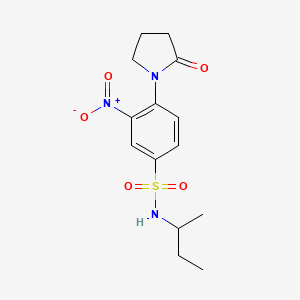



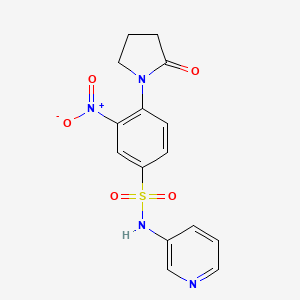
![N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide](/img/structure/B3822542.png)
![N-{[(2-hydroxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3822543.png)
![4-[5-(4-iodophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B3822551.png)
![ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(4-morpholinyl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3822560.png)
![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)
